molecular formula C16H24O2 B1606311 4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate CAS No. 5454-15-9

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate

Cat. No. B1606311
CAS RN: 5454-15-9
M. Wt: 248.36 g/mol
InChI Key: RZULFCXKNQZRLL-UHFFFAOYSA-N
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Description

“4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate” is a synthetic compound . It is related to the group of alkanoic acid esters .


Synthesis Analysis

The synthesis of this compound involves electrophilic alkylation of diphenylaminde and 2,4,4–trimethyl–1–pentene using acid clay as a catalyst . The synthesis process was reported by Popoff et al., in 1960 .


Molecular Structure Analysis

The molecular formula of this compound is C28H43N . The dihedral angle between the aromatic rings is 41.15 (12)° . Both side chains exhibit extensive disorder .


Chemical Reactions Analysis

This compound has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

The average mass of this compound is 393.648 Da and the Monoisotopic mass is 393.339539 Da . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .

properties

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-12(17)18-14-9-7-13(8-10-14)16(5,6)11-15(2,3)4/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZULFCXKNQZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281793
Record name 4-(2,4,4-trimethylpentan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate

CAS RN

5454-15-9
Record name Phenol, 4-(1,1,3,3-tetramethylbutyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5454-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 23067
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4,4-trimethylpentan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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